molecular formula C18H13F2NO5 B15107669 N-[2-(difluoromethoxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide

N-[2-(difluoromethoxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B15107669
M. Wt: 361.3 g/mol
InChI Key: BVIHVQQDFXJJSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(difluoromethoxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic chromene carboxamide derivative characterized by a 2-oxo-2H-chromene core substituted with a methoxy group at position 8 and a difluoromethoxyphenyl carboxamide moiety at position 2.

Properties

Molecular Formula

C18H13F2NO5

Molecular Weight

361.3 g/mol

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-8-methoxy-2-oxochromene-3-carboxamide

InChI

InChI=1S/C18H13F2NO5/c1-24-14-8-4-5-10-9-11(17(23)26-15(10)14)16(22)21-12-6-2-3-7-13(12)25-18(19)20/h2-9,18H,1H3,(H,21,22)

InChI Key

BVIHVQQDFXJJSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(difluoromethoxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 2-(difluoromethoxy)aniline with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid under acidic conditions to form the desired amide bond. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(difluoromethoxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the chromene ring can be reduced to form alcohols.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the difluoromethoxy group.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced solubility.

Mechanism of Action

The mechanism of action of N-[2-(difluoromethoxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    PI3K/Akt/mTOR pathway: Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis.

    NF-κB pathway: Modulation of this pathway can result in anti-inflammatory effects.

    MAPK pathway: Inhibition of this pathway can affect cell growth and differentiation.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Chromene carboxamide derivatives exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Chromene Core) Carboxamide Substituent Molecular Formula Melting Point (°C) Notable Properties
Target Compound (N-[2-(difluoromethoxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide) 8-OCH₃, 2-oxo 2-(difluoromethoxy)phenyl C₁₉H₁₄F₂N₂O₅ Not reported Likely high lipophilicity due to -OCF₂H group
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) 2-oxo 4-sulfamoylphenyl C₁₆H₁₂N₂O₅S >300 High thermal stability, polar sulfonamide group
N-(4-Acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide 8-OCH₃, 2-oxo 4-acetamidophenyl C₂₀H₁₈N₂O₅ Not reported Enhanced solubility due to acetamide group
6-Bromo-8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide 6-Br, 8-OCH₃, 2-oxo tetrahydrofuran-2-ylmethyl C₁₇H₁₆BrNO₅ Not reported Bulky substituent may hinder receptor binding
N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide 2-oxo 2-methoxyphenyl C₁₇H₁₃NO₄ Not reported Simpler structure, lower molecular weight
Key Observations:
  • Electron-Withdrawing Groups : The target compound’s difluoromethoxy group (-OCF₂H) enhances lipophilicity and metabolic stability compared to methoxy (-OCH₃) or sulfonamide (-SO₂NH₂) substituents .
  • Steric Effects : Bulky substituents (e.g., tetrahydrofuran in compound 5) may reduce binding affinity to target proteins .

Physicochemical Properties

  • Thermal Stability : Compound 12’s high melting point (>300°C) correlates with its sulfonamide group’s rigidity .
  • Lipophilicity : The difluoromethoxy group in the target compound likely increases logP values compared to methoxy or acetamido derivatives, enhancing blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.